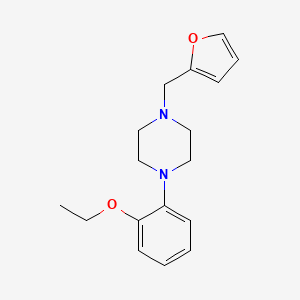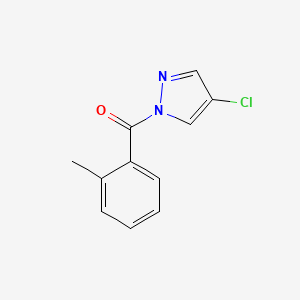
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone, also known as BTTSC, is a chemical compound that has been studied for its potential applications in scientific research. BTTSC is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves its ability to chelate metal ions such as iron and copper. This leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by scavenging ROS and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has several advantages for lab experiments such as its low toxicity and high solubility in water. However, this compound also has some limitations such as its instability in acidic conditions and its potential to chelate essential metal ions in cells.
Zukünftige Richtungen
There are several future directions for research on 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone. One area of research could be the development of this compound derivatives with improved stability and specificity for metal ions. Another area of research could be the investigation of the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and infectious diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a thiosemicarbazone derivative that has been studied for its potential applications in scientific research. This compound has been shown to have anti-tumor, neuroprotective, and anti-infective effects. The mechanism of action of this compound involves its ability to chelate metal ions and generate ROS. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives and investigation of its therapeutic potential.
Synthesemethoden
The synthesis of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves the reaction of 2-butyl-1,3-diaminopropane with 1,3,5-triketone in the presence of thiosemicarbazide. The resulting product is this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has been studied for its potential applications in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to have anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antiviral and antibacterial activity.
Eigenschaften
IUPAC Name |
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-2-3-6-17-11(18)9-5-4-8(15-16-13(14)20)7-10(9)12(17)19/h9-10H,2-7H2,1H3,(H3,14,16,20)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKKASEEQTQKD-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CCC(=NNC(=S)N)CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C2CC/C(=N/NC(=S)N)/CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)

![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)
![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
![4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile](/img/structure/B5465925.png)
![3,7-dimethyl-11-[2-(pyridin-2-ylthio)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5465930.png)

![methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5465945.png)